molecular formula C23H19ClN2O6S B4162791 4-Chlorophenyl 4-({[2-({2-[(2-thienylcarbonyl)amino]acetyl}amino)acetyl]oxy}methyl)benzoate

4-Chlorophenyl 4-({[2-({2-[(2-thienylcarbonyl)amino]acetyl}amino)acetyl]oxy}methyl)benzoate

Cat. No.: B4162791
M. Wt: 486.9 g/mol
InChI Key: DPJATHMLMIVEIE-UHFFFAOYSA-N
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Description

4-Chlorophenyl 4-({[2-({2-[(2-thienylcarbonyl)amino]acetyl}amino)acetyl]oxy}methyl)benzoate is a complex organic compound that features a combination of aromatic rings, carbonyl groups, and glycine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 4-({[2-({2-[(2-thienylcarbonyl)amino]acetyl}amino)acetyl]oxy}methyl)benzoate typically involves multiple steps, starting with the preparation of the individual components. The key steps include:

    Formation of 4-chlorophenoxycarbonyl chloride: This can be achieved by reacting 4-chlorophenol with phosgene under controlled conditions.

    Preparation of benzylamine derivative: Benzylamine is reacted with the 4-chlorophenoxycarbonyl chloride to form the intermediate benzyl 4-chlorophenoxycarbamate.

    Coupling with glycine derivatives: The intermediate is then coupled with N-(2-thienylcarbonyl)glycylglycine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 4-({[2-({2-[(2-thienylcarbonyl)amino]acetyl}amino)acetyl]oxy}methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and carbonyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the 4-chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-Chlorophenyl 4-({[2-({2-[(2-thienylcarbonyl)amino]acetyl}amino)acetyl]oxy}methyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 4-({[2-({2-[(2-thienylcarbonyl)amino]acetyl}amino)acetyl]oxy}methyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The aromatic rings and carbonyl groups play a crucial role in these interactions, facilitating binding through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-bromophenoxy)carbonyl]benzyl N-(2-thienylcarbonyl)glycylglycinate
  • 4-[(4-methylphenoxy)carbonyl]benzyl N-(2-thienylcarbonyl)glycylglycinate
  • 4-[(4-nitrophenoxy)carbonyl]benzyl N-(2-thienylcarbonyl)glycylglycinate

Uniqueness

4-Chlorophenyl 4-({[2-({2-[(2-thienylcarbonyl)amino]acetyl}amino)acetyl]oxy}methyl)benzoate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of halogen substitution on the properties and activities of organic molecules.

Properties

IUPAC Name

(4-chlorophenyl) 4-[[2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetyl]oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O6S/c24-17-7-9-18(10-8-17)32-23(30)16-5-3-15(4-6-16)14-31-21(28)13-25-20(27)12-26-22(29)19-2-1-11-33-19/h1-11H,12-14H2,(H,25,27)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJATHMLMIVEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCC(=O)NCC(=O)OCC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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